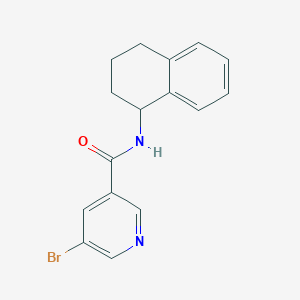![molecular formula C19H20N4O2S B10816666 7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-640400 is a chemical compound with the molecular formula C19H20N4O2SThis compound has been studied for its ability to inhibit interactions among activated K-Ras proteins and their upstream and downstream effectors .
Métodos De Preparación
The synthesis of WAY-640400 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed due to patent restrictions . it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques.
Análisis De Reacciones Químicas
WAY-640400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
WAY-640400 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.
Biology: It is used to study the interactions among proteins, particularly K-Ras proteins, which are involved in cell signaling pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
WAY-640400 exerts its effects by inhibiting the interactions among activated K-Ras proteins and their upstream and downstream effectors . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases involving abnormal cell signaling.
Comparación Con Compuestos Similares
WAY-640400 is unique in its ability to specifically inhibit interactions among K-Ras proteins. Similar compounds include:
WAY-600: Another inhibitor of protein interactions, but with different molecular targets.
WAY-316606: Known for its ability to inhibit the Wnt signaling pathway.
WAY-123456:
WAY-640400 stands out due to its specificity and potency in inhibiting K-Ras protein interactions.
Propiedades
Fórmula molecular |
C19H20N4O2S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
7-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H20N4O2S/c1-14(24)15-2-4-17(5-3-15)22-8-6-21(7-9-22)13-16-12-18(25)23-10-11-26-19(23)20-16/h2-5,10-12H,6-9,13H2,1H3 |
Clave InChI |
GGYSKCYQCYAXNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
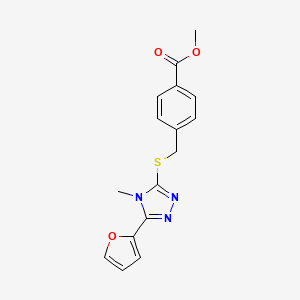

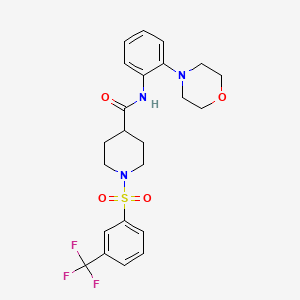
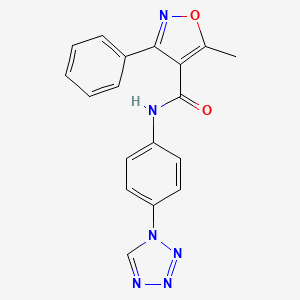
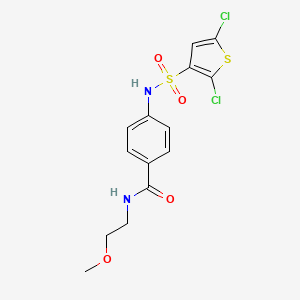
![2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide](/img/structure/B10816633.png)
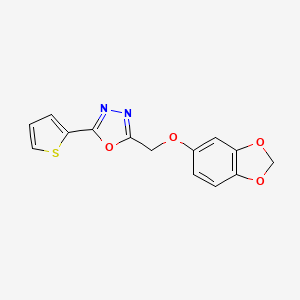
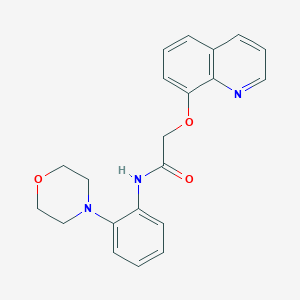

![2-(Benzo[d]thiazol-2-yl)-3-(9H-fluoren-9-yl)-3-oxopropanenitrile](/img/structure/B10816660.png)
